Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane
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Overview
Description
Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane is an organotin compound that features a naphthalene moiety linked to a stannane core via an oxyacetyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane typically involves the reaction of tributylstannyl chloride with a naphthalen-2-yloxyacetyl derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The stannane moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while reduction could produce stannous derivatives.
Scientific Research Applications
Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its organotin properties.
Industry: It is used in the production of polymers and other materials where organotin compounds are required.
Mechanism of Action
The mechanism by which Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The naphthalene moiety allows for π-π interactions with aromatic amino acids in proteins, while the stannane core can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.
Tributylstannylthiazole: Used in similar synthetic applications but with a thiazole moiety instead of naphthalene.
Tributyl(thiophen-2-yl)stannane: Another organotin compound with a thiophene ring.
Uniqueness
Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane is unique due to its naphthalene moiety, which provides distinct electronic and steric properties compared to other organotin compounds. This uniqueness makes it particularly useful in applications requiring specific interactions with aromatic systems.
Properties
CAS No. |
93674-03-4 |
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Molecular Formula |
C24H36O3Sn |
Molecular Weight |
491.2 g/mol |
IUPAC Name |
tributylstannyl 2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C12H10O3.3C4H9.Sn/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11;3*1-3-4-2;/h1-7H,8H2,(H,13,14);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
HZJHTTQIACRILX-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)COC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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